3,5,6,7-Tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno(1,2-b)furan-4-one

Description

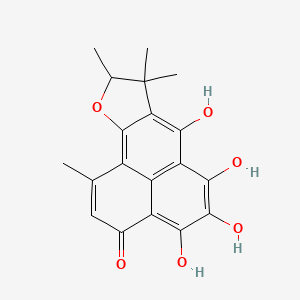

3,5,6,7-Tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno(1,2-b)furan-4-one: tetrahydroxyxanthone , belongs to the xanthone class of natural products. Its complex structure features four hydroxyl groups and a fused furan ring. Xanthones are widely distributed in nature and exhibit diverse biological activities.

Properties

CAS No. |

91401-61-5 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4,5,6,7-tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |

InChI |

InChI=1S/C19H18O6/c1-6-5-8(20)10-11-9(6)18-13(19(3,4)7(2)25-18)14(21)12(11)16(23)17(24)15(10)22/h5,7,21-24H,1-4H3 |

InChI Key |

BTQBPLOITIIODY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)O)O)C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Biosynthesis: Tetrahydroxyxanthone can be biosynthesized by certain microorganisms or plants. Enzymatic reactions involving polyketide synthases and cyclases lead to its formation.

Chemical Synthesis: Although not commonly synthesized in the lab due to its intricate structure, chemical routes involve cyclization of suitable precursors. For example, a key step might be the oxidative cyclization of a pentaketide intermediate.

Industrial Production: Industrial-scale production of tetrahydroxyxanthone is limited, but it can be isolated from natural sources such as fungi or lichens. Extraction and purification methods are employed to obtain this compound.

Chemical Reactions Analysis

Tetrahydroxyxanthone undergoes several reactions:

Oxidation: Oxidation of the hydroxyl groups can yield various derivatives.

Reduction: Reduction of the carbonyl group may lead to tetrahydroxyxanthol, a related compound.

Substitution: Substitution reactions at the phenolic hydroxyls can modify its properties.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).

Major products:

3,5,6,7-Tetrahydroxyxanthone: The fully reduced form.

Xanthone derivatives: Various substituted xanthones with altered bioactivities.

Scientific Research Applications

- Tetrahydroxyxanthone serves as a model compound for studying xanthone chemistry.

- It participates in synthetic methodologies and total synthesis of natural products.

Antioxidant Activity: Tetrahydroxyxanthone exhibits antioxidant properties, protecting cells from oxidative stress.

Anticancer Potential: Some xanthones, including tetrahydroxyxanthone, show promising anticancer effects by inhibiting cell proliferation and inducing apoptosis.

Anti-inflammatory Effects: Xanthones may modulate inflammatory pathways.

Cosmetics: Xanthones find use in cosmetics due to their antioxidant and skin-soothing properties.

Pharmaceuticals: Research continues on xanthones as potential drug candidates.

Mechanism of Action

The exact mechanism of tetrahydroxyxanthone’s effects varies depending on the context (e.g., antioxidant, anticancer). It likely involves interactions with cellular enzymes, signaling pathways, and receptors. Further studies are needed to elucidate specific molecular targets.

Comparison with Similar Compounds

Tetrahydroxyxanthone stands out due to its unique combination of four hydroxyl groups and the fused furan ring. Similar compounds include other xanthones (e.g., mangiferin, gentisin) and flavonoids (e.g., quercetin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.